TCS HDAC6 20b

描述

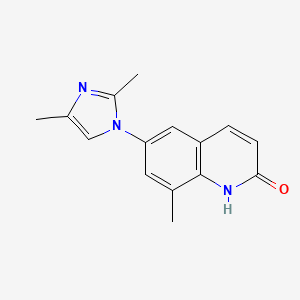

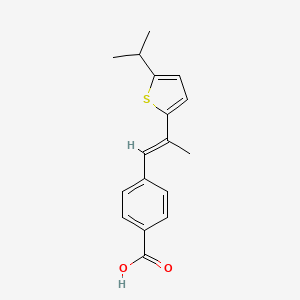

三环癸酰胺-6-脱乙酰基酶抑制剂 20b: 是一种选择性组蛋白去乙酰化酶 6 (HDAC6) 抑制剂。组蛋白去乙酰化酶是一类从组蛋白上的 ε-N-乙酰赖氨酸氨基酸中去除乙酰基的酶,使组蛋白能够更紧密地包裹 DNA。 该化合物由于其选择性抑制 HDAC6 的能力,在表观遗传学和癌症研究领域尤为重要 .

科学研究应用

化学: 三环癸酰胺-6-脱乙酰基酶抑制剂 20b 用于化学研究,以研究组蛋白去乙酰化酶的抑制及其在基因表达调控中的作用 .

生物学: 在生物学研究中,该化合物用于研究 HDAC6 抑制对细胞过程的影响,包括细胞周期调控和细胞凋亡 .

医学: 在医学研究中,三环癸酰胺-6-脱乙酰基酶抑制剂 20b 被探索作为一种潜在的抗癌药物。 它在抑制癌细胞生长方面显示出疗效,特别是在与其他化学治疗药物联合使用时 .

工业: 虽然其工业应用仍在探索中,但三环癸酰胺-6-脱乙酰基酶抑制剂 20b 为开发针对组蛋白去乙酰化酶的新型治疗剂带来了希望 .

作用机制

三环癸酰胺-6-脱乙酰基酶抑制剂 20b 通过选择性抑制组蛋白去乙酰化酶 6 来发挥作用。这种抑制导致乙酰化蛋白的积累,从而影响各种细胞过程。 分子靶标包括 α-微管蛋白和其他非组蛋白,导致细胞结构和功能发生变化 .

生化分析

Biochemical Properties

TCS HDAC6 20b interacts with HDAC6, reducing its activity . In HCT116 cells, this compound increases the acetylation levels of α-tubulin in a dose-dependent manner without a significant increase in acetylated histone H4, indicating the selectivity of this compound for HDAC6 .

Cellular Effects

This compound has been shown to inhibit the growth of HCT116 cells in combination with taxol . It also blocks the growth of estrogen receptor α-positive breast cancer MCF-7 cells stimulated by estrogen . The inhibition of HDAC6 has been found to decrease cell viability and DNA replication, attributed to the induction of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting HDAC6, leading to increased acetylation levels of α-tubulin . This inhibition disrupts the interaction between HDAC6 and the leptin receptor, augmenting leptin signaling .

Temporal Effects in Laboratory Settings

Hdac6 inhibitors have been found to enhance the effectiveness of conventional chemotherapeutic drugs such as DNA damaging agents, proteasome inhibitors, and microtubule inhibitors .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Hdac6 inhibitors have been demonstrated to be beneficial in animal models of neurodegenerative diseases .

Metabolic Pathways

Hdac6 is known to regulate numerous crucial biological processes implicated in cancer progression by modulating the acetylation status of various cytoplasmic proteins .

Transport and Distribution

Hdac6 is known to be predominantly localized in the cytoplasm .

Subcellular Localization

HDAC6, the target of this compound, is unique among the HDACs in terms of its subcellular localization. It is predominantly localized in the cytoplasm

准备方法

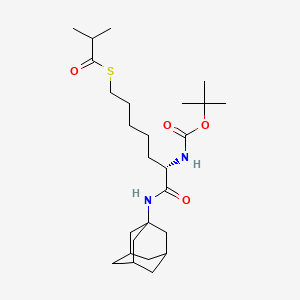

合成路线和反应条件: 三环癸酰胺-6-脱乙酰基酶抑制剂 20b 的合成涉及多个步骤,从制备 2-甲基丙烷硫代酸开始。接着是与含有三环癸胺基团的庚基进行酯化反应。 最终产物通过一系列纯化步骤获得,以确保高纯度 (≥98%) .

工业生产方法: 虽然没有详细说明具体的工业生产方法,但合成过程通常遵循实验室制备方法,并采用放大工艺以适应更大规模的生产。 该化合物储存在 -20°C 下,以保持其稳定性 .

化学反应分析

相似化合物的比较

类似化合物:

伏立诺他: 另一种用于癌症治疗的组蛋白去乙酰化酶抑制剂。

帕尼比诺他: 一种强效的多重组蛋白去乙酰化酶抑制剂,用于癌症的联合治疗。

贝利诺他: 一种作用谱更广的抑制剂,靶向多种组蛋白去乙酰化酶。

独特性: 三环癸酰胺-6-脱乙酰基酶抑制剂 20b 由于其对组蛋白去乙酰化酶 6 的高选择性而独一无二,使其成为研究这种酶在各种生物学过程中的特定作用的宝贵工具 .

属性

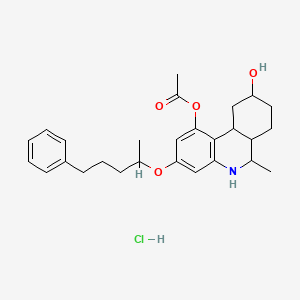

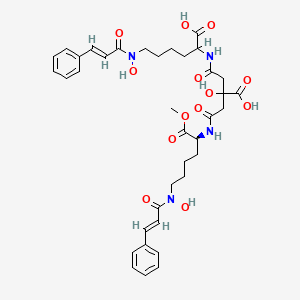

IUPAC Name |

S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZMLPMCOMRJOR-MOVGKWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

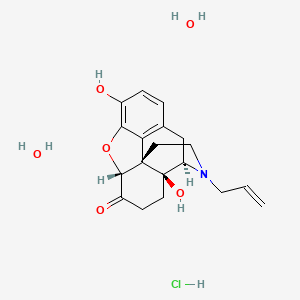

![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)